molecular formula C7H6BrNO2 B1661972 Methyl 2-bromonicotinate CAS No. 52718-95-3

Methyl 2-bromonicotinate

Cat. No. B1661972
CAS RN: 52718-95-3
M. Wt: 216.03 g/mol
InChI Key: RAFFKXWNTXTTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromonicotinate, also known as Methyl 2-bromopyridine-3-carboxylate or 2-Bromonicotinic acid methyl ester, is a chemical compound with the empirical formula C7H6BrNO2 . It has a molecular weight of 216.03 .


Synthesis Analysis

The synthesis of Methyl 2-bromonicotinate involves the reaction of 3-diethylaminopropylene with methyl cyanoacetate in the presence of potassium hydrogencarbonate and ethanol at 60°C under ultrasonic radiation conditions . Subsequently, hydrogen bromide gas is introduced, and the reaction is carried out for about 35 minutes .


Physical And Chemical Properties Analysis

Methyl 2-bromonicotinate is a solid at room temperature . It has a melting point of 32-37 °C . The SMILES string representation of the compound is COC(=O)c1cccnc1Br . Unfortunately, the web search for additional physical and chemical properties of Methyl 2-bromonicotinate did not return any results.

properties

IUPAC Name

methyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFKXWNTXTTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493142
Record name Methyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromonicotinate

CAS RN

52718-95-3
Record name Methyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Bromonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

H2SO4 (0.6 mL) was added to a solution of 2-bromonicotinic acid (1.5 g, 7.43 mmol, 1.00 eq.) in MeOH (20 mL). The resulting solution was stirred for 5 hours while the temperature was maintained at reflux in an oil bath. The mixture was cooled to room temperature and concentrated under vacuum. The resulting solution was diluted with EtOAc (50 mL) and the pH of the solution was adjusted to 10 with Na2CO3 (20%). The resulting organic layer was washed with water (1×50 mL) and saturated aqueous NaCl (2×100 mL), dried over anhydrous Na2SO4, and concentrated under vacuum to yield 2-bromonicotinic acid methyl ester (1.1 g) as a yellow liquid.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of CH2N2 (4 eq.) in Et2O (1 M) was added dropwise to a solution of 2-bromonicotinic acid in THF (0.5 M) at RT. The reaction mixture was stirred at room temperature overnight, then quenched by dropwise addition of AcOH (4 eq.). The organic phase was washed with water and brine and dried (MgSO4). Evaporation of the solvent yielded (75%) the title compound which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3, 300K) δ 8.47 (1H, dd, J=4.8 Hz, 2.1 Hz), 8.07 (1H, dd, J=7.8 Hz, 2.1 Hz), 7.35 (1H, dd, J=7.5 Hz, 4.5 Hz), 3.93 (3H, s).
[Compound]
Name
CH2N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods IV

Procedure details

2-Bromonicotinic acid (7.33 g, 36 mmol) was suspended in dry Et2O (40 mL), and MeOH (2.3 mL) and diethyl azodicarboxylate (5.8 mL, 37 mmol) were added. Triphenylphosphine (9.61 g in 40 mL Et2O, 37 mmol) was added dropwise over 2.5 hours. After stirring an additional two hours, the reaction was filtered and evaporated. The resulting clear liquid was chromatographed on silica gel (10-40% EtOAc/hexanes) to yield a clear oil (8.63 g, 100%). 1H NMR (CDCl13): δ8.49 (dd, 1H, J=4.8, J′=2.2), 8.09 (dd, 1H, J=7.7, J′=1.8), 7.36 (m, 1H), 3.97 (s, 3H).
Quantity
7.33 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromonicotinate

Citations

For This Compound
21
Citations
AP Krapcho, TP Gilmor - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
… The coupling of the 2,5-dichlorobenzylic organic zinc reagent (2f) with methyl 2-choronicotinate (3a) was unselective but readily coupled with methyl 2-bromonicotinate (6) to yield …
Number of citations: 9 onlinelibrary.wiley.com
CG Chavdarian, EB Sanders… - The Journal of Organic …, 1982 - ACS Publications
… ,5pentadienoate under the same conditions to afford methyl 2-bromonicotinate (16). Onthe basis of this … yield methyl 2bromonicotinate (16). As demonstrated, however, our results (14 -» …
Number of citations: 54 pubs.acs.org
HL Bradlow, CA Vanderwerf - The Journal of Organic Chemistry, 1951 - ACS Publications
… or '-halogenated nicotinamides (1), methyl 2-bromonicotinate and methyl 6-bromonicotinate (1) reacted readily with methyl iodideto give quantitative yields of the corresponding …
Number of citations: 42 pubs.acs.org
TA Bryson, JC Wisowaty, RB Dunlap… - The Journal of …, 1974 - ACS Publications
… Finally we note that (labeled or unlabeled) methyl 2-bromonicotinate can be readily converted into 2-aminonicotinic acid derivatives and similar structures10 which are important …
Number of citations: 35 pubs.acs.org
S Tan, X Wu, Y Zheng, Y Wang - Chinese Chemical Letters, 2019 - Elsevier
… chloride; ii) Subsequent esterification reaction was carried out between the acyl chloride intermediate and methanol at room temperature for 2 h, furnishing methyl 2-bromonicotinate (6) …
Number of citations: 14 www.sciencedirect.com
AM Allsebrook - 1998 - search.proquest.com
Quinolinate phosphoribosyltransferase (QPRTase, EC 2.4. 2.19) is considered to be a unique enzyme in that it is thought to catalyse two distinct chemical reactions. Both the transfer of …
Number of citations: 3 search.proquest.com
AK Verma, V Rustagi, T Aggarwal… - The Journal of Organic …, 2010 - ACS Publications
Chemoselective behavior of iodine in different solvents in the electrophilic iodocyclization of o-alkynyl aldehydes is described. o-Alkynyl aldehydes 3a−t on reaction with I 2 in CH 2 Cl 2 …
Number of citations: 104 pubs.acs.org
F Curti, M Tiecco, V Pirovano… - European Journal of …, 2019 - Wiley Online Library
… Methyl-2-Bromonicotinate was purchased from commercial suppliers and used as received. … Methyl-2-bromonicotinate (200 mg, 0.75 mmol) in anhydrous TEA (3 mL), 1-ethynyl-4-…
SM Westaway, AGS Preston, MD Barker… - Journal of Medicinal …, 2016 - ACS Publications
… Methyl 2-bromonicotinate (300 mg, 1.38 mmol) was dissolved in 1,4-dioxane (5 mL) under nitrogen. To this was added furan-2-ylmethanamine (161 mg, 1.66 mmol), Xantphos (160 mg, …
Number of citations: 56 pubs.acs.org
F Pierre, PC Chua, SE O'Brien… - Journal of medicinal …, 2011 - ACS Publications
Herein we chronicle the discovery of CX-4945 (25n), a first-in-class, orally bioavailable ATP-competitive inhibitor of protein kinase CK2 in clinical trials for cancer. CK2 has long been …
Number of citations: 320 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.